molecular formula C14H13N3O3S B14931688 1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea

1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea

Cat. No.: B14931688
M. Wt: 303.34 g/mol
InChI Key: MUBBOXGXZYWZGQ-UHFFFAOYSA-N
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Description

N-[2-(METHYLSULFANYL)PHENYL]-N’-(4-NITROPHENYL)UREA is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a urea backbone with a 2-(methylsulfanyl)phenyl group and a 4-nitrophenyl group attached to the nitrogen atoms. Its distinct structure allows it to participate in various chemical reactions and makes it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-N’-(4-NITROPHENYL)UREA typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of 2-(methylsulfanyl)aniline with 4-nitrophenyl isocyanate under mild conditions. This reaction can be carried out in an organic solvent such as dichloromethane or toluene, often at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(METHYLSULFANYL)PHENYL]-N’-(4-NITROPHENYL)UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(METHYLSULFANYL)PHENYL]-N’-(4-NITROPHENYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-N’-(4-NITROPHENYL)UREA involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the urea backbone can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(METHYLSULFANYL)PHENYL]-N’-(4-NITROPHENYL)UREA is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

1-(2-methylsulfanylphenyl)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C14H13N3O3S/c1-21-13-5-3-2-4-12(13)16-14(18)15-10-6-8-11(9-7-10)17(19)20/h2-9H,1H3,(H2,15,16,18)

InChI Key

MUBBOXGXZYWZGQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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